CGRP Receptor Binding Affinity: 2,3-Difluorophenyl vs. Phenyl – Direct Head-to-Head SAR Comparison
In a systematic SAR study of caprolactam-based CGRP receptor antagonists, replacement of the C-6 phenyl substituent (compound 10) with a 2,3-difluorophenyl group (compound 23) produced a ≥20-fold improvement in binding affinity (Ki) and an ~80-fold improvement in functional antagonism of CGRP-stimulated cAMP production [1]. The 2,3-difluorophenyl analog 23 was subsequently optimized into the clinical candidate MK-0974 (telcagepant) [1].
| Evidence Dimension | Binding affinity (Ki) and functional activity (cAMP IC50) at human CGRP receptor |
|---|---|
| Target Compound Data | 2,3-Difluorophenyl analog (compound 23): Ki = 3.6 nM; cAMP IC50 = 22 nM (in 50% human serum: IC50 = 51 nM); oral bioavailability rat F = 5%, dog F = 21% [1] |
| Comparator Or Baseline | Parent phenyl analog (compound 10): Ki = 750 nM; cAMP IC50 = 1800 nM (in 50% human serum: IC50 = 520 nM); oral bioavailability rat F = 15%, dog F = 22% [1] |
| Quantified Difference | ~208-fold reduction in Ki (750 ➔ 3.6 nM); ~82-fold reduction in cAMP IC50 (1800 ➔ 22 nM) |
| Conditions | Inhibition of [125I]CGRP binding to recombinant human CL-receptor/RAMP1 membranes (Ki); inhibition of CGRP-stimulated cAMP production in E10 cells (cAMP IC50); serum shift assay with 50% human serum [1] |
Why This Matters
This 208-fold Ki improvement demonstrates that the 2,3-difluorophenyl moiety is not interchangeable with phenyl; selecting this building block is critical for programs targeting high-affinity CGRP antagonism.
- [1] Paone, D. V.; Shaw, A. W.; Nguyen, D. N.; Burgey, C. S.; Deng, J. Z.; Kane, S. A.; Koblan, K. S.; Salvatore, C. A.; Mosser, S. D.; Johnston, V. K.; Wong, B. K.; Miller-Stein, C. M.; Hershey, J. C.; Graham, S. L.; Vacca, J. P.; Williams, T. M. Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). J. Med. Chem. 2007, 50 (23), 5564–5567. Table 1. View Source
